Cas no 6101-17-3 (n4-succinylsulfathiazole monohydrate)

n4-succinylsulfathiazole monohydrate structure
6101-17-3 structure
Product Name:n4-succinylsulfathiazole monohydrate
CAS-nummer:6101-17-3
MF:C13H15N3O6S2
MW:373.404700517654
MDL:MFCD00150307
CID:953832
PubChem ID:8308
Update Time:2025-04-19

n4-succinylsulfathiazole monohydrate Chemische en fysische eigenschappen

Naam en identificatie

    • n4-succinylsulfathiazole monohydrate
    • Colistatin
    • Cremosuxidine
    • Kaoxidine
    • Rolsul
    • Sulfadigesin
    • Sulfasuccidin
    • Sulfasuccidine
    • Sulfasuxidine
    • Sulfenterone
    • Thiacyl
    • 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1)
    • Succinylsulfathiazole mono hydrate
    • D02447
    • 4-oxo-4-(4-(N-thiazol-2-ylsulfamoyl)phenylamino)butanoic acid hydrate
    • UNII-HM7K18OJZ9
    • HM7K18OJZ9
    • BUTANOIC ACID, 4-OXO-4-((4-((2-THIAZOLYLAMINO)SULFONYL)PHENYL)AMINO)-, MONOHYDRATE
    • Sulfasuxidine (TN)
    • DTXSID10976489
    • 4-oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}butanoic acid hydrate
    • 4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid;hydrate
    • SUCCINYLSULFATHIAZOLE MONOHYDRATE [MI]
    • 6101-17-3
    • AKOS024319090
    • Succinylsulfathiazole monohydrate
    • Succinylsulfathiazole,monohydrate
    • Q27280005
    • MDL: MFCD00150307
    • Inchi: 1S/C13H13N3O5S2.H2O/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13;/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19);1H2
    • InChI-sleutel: QZIZYTCUSHTEBJ-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(=CC=1)NC(CCC(=O)O)=O)(NC1=NC=CS1)(=O)=O.O

Berekende eigenschappen

  • Exacte massa: 373.04022755g/mol
  • Monoisotopische massa: 373.04022755g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 7
  • Complexiteit: 526
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 163Ų

n4-succinylsulfathiazole monohydrate Beveiligingsinformatie

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